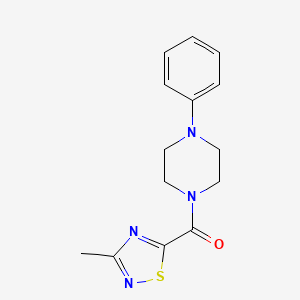

1-(3-methyl-1,2,4-thiadiazole-5-carbonyl)-4-phenylpiperazine

Beschreibung

1-(3-Methyl-1,2,4-thiadiazole-5-carbonyl)-4-phenylpiperazine is a piperazine derivative featuring a 3-methyl-1,2,4-thiadiazole ring linked via a carbonyl group to the nitrogen of a 4-phenylpiperazine moiety. The thiadiazole ring, a five-membered heterocycle containing sulfur and nitrogen, confers electron-deficient properties, while the phenylpiperazine group is a common pharmacophore in central nervous system (CNS) agents and kinase inhibitors. This compound’s synthesis likely involves condensation of a chloro-1,2,4-thiadiazole intermediate with piperazine, followed by acylation to introduce the carbonyl group . Its structural uniqueness lies in the rigid thiadiazole-carbonyl linker, which may influence binding affinity and metabolic stability compared to related compounds.

Eigenschaften

IUPAC Name |

(3-methyl-1,2,4-thiadiazol-5-yl)-(4-phenylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4OS/c1-11-15-13(20-16-11)14(19)18-9-7-17(8-10-18)12-5-3-2-4-6-12/h2-6H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQTJSDFJXXKDKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=N1)C(=O)N2CCN(CC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1-(3-methyl-1,2,4-thiadiazole-5-carbonyl)-4-phenylpiperazine involves multiple steps, including the formation of the thiadiazole ring and the subsequent attachment of the phenylpiperazine moiety. The reaction conditions typically involve the use of reagents such as hydrazine, carbon disulfide, and phenylpiperazine under controlled temperatures and pH levels . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Analyse Chemischer Reaktionen

1-(3-methyl-1,2,4-thiadiazole-5-carbonyl)-4-phenylpiperazine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can occur at the nitrogen or sulfur atoms, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

The pharmacological potential of compounds containing thiadiazole rings has been extensively studied. Thiadiazoles are known for their ability to inhibit various biological targets, including enzymes and receptors involved in disease processes.

Anticancer Activity

Research indicates that thiadiazole derivatives can exhibit significant anticancer properties. For instance, studies have shown that certain thiadiazole compounds demonstrate cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and other malignancies. The mechanism often involves the induction of apoptosis or inhibition of cell proliferation pathways .

Antimicrobial Properties

Thiadiazole derivatives have also been investigated for their antimicrobial activity. Compounds similar to 1-(3-methyl-1,2,4-thiadiazole-5-carbonyl)-4-phenylpiperazine have shown effectiveness against bacterial strains, including Mycobacterium smegmatis. The minimum inhibitory concentration (MIC) values suggest that these compounds can serve as potential leads for developing new antimicrobial agents .

Agricultural Applications

Thiadiazole derivatives are increasingly recognized for their role in agriculture as pesticides and herbicides. Their ability to disrupt biological processes in pests makes them suitable candidates for agricultural chemicals.

Pesticidal Activity

Research has highlighted the use of thiadiazole compounds in formulating pesticides that effectively control agricultural pests and diseases. For example, the incorporation of thiadiazole moieties into pesticide formulations has been shown to enhance their efficacy against a range of plant pathogens and insect pests .

Data Tables

| Application Area | Compound Type | Activity/Effect |

|---|---|---|

| Pharmacology | Anticancer Agents | Induces apoptosis in cancer cells |

| Antimicrobial Agents | Effective against Mycobacterium smegmatis | |

| Agriculture | Pesticides | Controls insect pests and plant diseases |

| Herbicides | Inhibits growth of unwanted plant species |

Case Study 1: Anticancer Efficacy

A study evaluated a series of thiadiazole derivatives, including those related to this compound. Results indicated that these compounds exhibited IC50 values significantly lower than standard chemotherapeutics like cisplatin, suggesting a promising avenue for further development as anticancer agents .

Case Study 2: Agricultural Impact

In agricultural trials, a formulation containing thiadiazole derivatives was tested against common crop diseases. The results demonstrated a marked reduction in disease incidence compared to untreated controls, underscoring the potential of these compounds as effective agricultural protectants .

Wirkmechanismus

The mechanism of action of 1-(3-methyl-1,2,4-thiadiazole-5-carbonyl)-4-phenylpiperazine involves its interaction with specific molecular targets, such as acetylcholinesterase and butyrylcholinesterase. By inhibiting these enzymes, the compound helps to increase the levels of acetylcholine in the brain, which can alleviate the symptoms of neurological diseases like Alzheimer’s disease . The pathways involved in this mechanism include the binding of the compound to the active site of the enzymes, preventing the breakdown of acetylcholine .

Vergleich Mit ähnlichen Verbindungen

1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine (CAS 67869-94-7)

- Structure : Lacks the carbonyl group and phenylpiperazine moiety. The thiadiazole is directly attached to piperazine.

- Properties : Smaller molecular weight (184.26 g/mol vs. ~311.37 g/mol for the target compound) and higher hydrophilicity due to the absence of the phenyl group.

- Applications : Primarily used as an intermediate in organic synthesis .

4-(3-Phenyl-1,2,4-thiadiazol-5-yl)-N-(2H-tetrazol-5-yl)piperazine-1-carboxamide

- Structure : Contains a carboxamide linker and tetrazole substituent instead of the carbonyl and methyl-thiadiazole.

- Similarity score to the target compound: 0.68 .

Piperazine Derivatives with Aromatic Carbonyl Groups

1-Benzoyl-4-(4-nitrophenyl)piperazine (Compound I) and 1-(4-Bromobenzoyl)-4-phenylpiperazine (Compound II)

- Structure : Feature benzoyl groups with electron-withdrawing substituents (nitro, bromo) on the phenyl ring.

- Crystallography: Compound I crystallizes in orthorhombic Pna2₁ with Z′ = 2, while Compound II adopts monoclinic P21 with Z′ = 1. The nitro group in I increases molecular polarity compared to the bromo substituent in II .

- Reactivity : The nitro group may enhance electrophilic reactivity, whereas the bromo group facilitates halogen-bonding interactions.

KN-62 (1-[N,O-Bis(5-isoquinolinesulfonyl)-N-methyl-L-tyrosyl]-4-phenylpiperazine)

- Structure: Contains sulfonyl groups and an isoquinoline moiety.

- Activity : A potent Ca²⁺/calmodulin-dependent kinase II (CaMKII) inhibitor (IC₅₀ ~ 0.9 µM). The target compound’s thiadiazole-carbonyl group may offer distinct binding kinetics compared to KN-62’s sulfonates .

Piperazine Derivatives with Alkyl Linkers

SC213 (1-(3-Phenoxypropyl)-4-phenylpiperazine)

Oxicam Analogues (Compounds #1–5)

- Synthesis : Derived from alkylation of 1,2-benzothiazine with 1-(3-chloropropyl)-4-phenylpiperazine.

Pharmacological and Physicochemical Comparisons

Table 1: Key Properties of Selected Compounds

Biologische Aktivität

1-(3-Methyl-1,2,4-thiadiazole-5-carbonyl)-4-phenylpiperazine is a compound characterized by its unique structural features, combining a thiadiazole moiety with a piperazine ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections will explore the biological activities associated with this compound, supported by relevant research findings and data.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a piperazine ring substituted with a thiadiazole carbonyl group, which is critical for its biological activity.

Anticancer Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant anticancer properties. For instance, studies have shown that similar thiadiazole derivatives can inhibit the growth of various cancer cell lines. In one study, compounds featuring the 1,3,4-thiadiazole scaffold demonstrated cytotoxic effects against MCF-7 (breast cancer) and HepG2 (liver cancer) cells, with IC50 values indicating potent activity at low concentrations .

| Compound | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 0.28 | Induces cell cycle arrest |

| This compound | HepG2 | 9.6 | Down-regulates MMP2 and VEGFA |

Antimicrobial Activity

Compounds containing the thiadiazole moiety have also been studied for their antimicrobial properties. The presence of the thiadiazole ring enhances interaction with microbial targets. Research has shown that certain derivatives exhibit significant antibacterial and antifungal activities .

| Activity Type | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Antibacterial | Staphylococcus aureus | 12 µg/mL |

| Antifungal | Candida albicans | 8 µg/mL |

Anti-inflammatory Effects

In addition to anticancer and antimicrobial properties, compounds based on the thiadiazole framework have been investigated for their anti-inflammatory effects. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Case Study 1: Thiadiazole Derivatives in Cancer Treatment

A study published in MDPI evaluated various thiadiazole-based compounds for their cytotoxic effects on cancer cells. The results indicated that specific substitutions on the thiadiazole ring significantly enhanced anticancer activity. The compound this compound was found to induce apoptosis in cancer cells through mitochondrial pathways .

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial activity, researchers synthesized several derivatives of thiadiazoles and tested them against common pathogens. The results demonstrated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria as well as fungi. This highlights the potential of this compound as a lead compound for developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-methyl-1,2,4-thiadiazole-5-carbonyl)-4-phenylpiperazine, and how can reaction yields be improved?

- Methodology : The compound's synthesis likely involves coupling a 3-methyl-1,2,4-thiadiazole-5-carbonyl chloride with 4-phenylpiperazine. A method analogous to describes using benzoyl chlorides and piperazine derivatives in dichloromethane (DCM) with a base like N,N-diisopropylethylamine. Reaction optimization may include varying solvents (e.g., DCM vs. THF), temperature (room temperature vs. reflux), and stoichiometric ratios. Post-synthesis purification via crystallization (e.g., with diethyl ether) or flash chromatography (silica gel, ethyl acetate/hexane gradients) is recommended .

- Yield Improvement : Catalytic methods, such as copper-mediated click chemistry (as in ), could enhance efficiency. Monitoring reaction progress via TLC (hexane/ethyl acetate systems) ensures timely quenching .

Q. How can researchers confirm the structural integrity of the synthesized compound?

- Analytical Techniques :

- NMR Spectroscopy : Compare - and -NMR spectra with reference data for piperazine and thiadiazole moieties (e.g., piperazine protons at δ 2.5–3.5 ppm; thiadiazole carbons at δ 160–170 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns.

- HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water mobile phases .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of piperazine-thiadiazole hybrids?

- Case Study : highlights cytotoxic variability in structurally similar compounds. To address discrepancies:

- Standardized Assays : Use consistent cell lines (e.g., HeLa, MCF-7) and protocols (MTT assay, 48–72 hr exposure).

- SAR Analysis : Compare substituent effects (e.g., electron-withdrawing groups on phenylpiperazine vs. thiadiazole methylation) .

- Molecular Docking : Predict binding affinities to targets like carbonic anhydrase isoforms (hCA I/II) or kinases .

Q. How does the 3-methyl-1,2,4-thiadiazole moiety influence the compound's pharmacokinetic properties?

- Key Factors :

- Lipophilicity : The thiadiazole ring increases logP, enhancing membrane permeability but potentially reducing aqueous solubility.

- Metabolic Stability : Methylation at the 3-position may slow oxidative metabolism (CYP450 enzymes).

- Experimental Validation : Perform in vitro assays (e.g., PAMPA for permeability, microsomal stability tests) .

Q. What mechanistic insights explain the compound's activity in enzyme inhibition studies?

- Hypothesis Testing :

- Enzyme Kinetics : Measure IC values for target enzymes (e.g., tyrosine kinases, phosphodiesterases) using fluorogenic substrates.

- Binding Mode Analysis : X-ray crystallography or molecular dynamics simulations can reveal interactions (e.g., hydrogen bonds with thiadiazole sulfur, π-π stacking with phenylpiperazine) .

Key Considerations for Experimental Design

- Stereochemical Purity : Chiral centers (if present) require enantioselective synthesis (e.g., chiral HPLC) .

- Toxicological Screening : Assess acute toxicity (e.g., zebrafish models) before in vivo studies .

- Data Reproducibility : Report reaction conditions (e.g., moisture sensitivity, inert atmosphere) in detail .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.